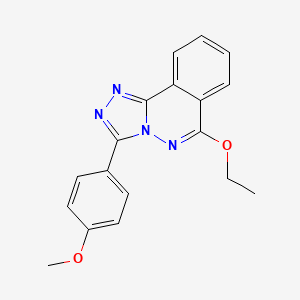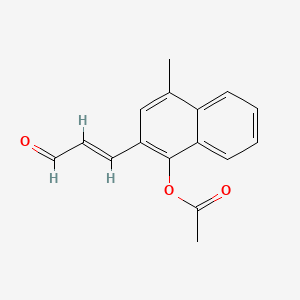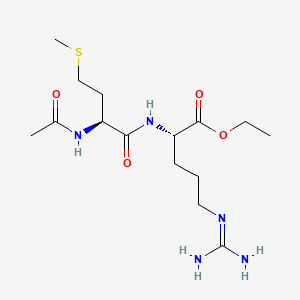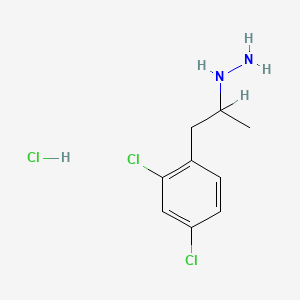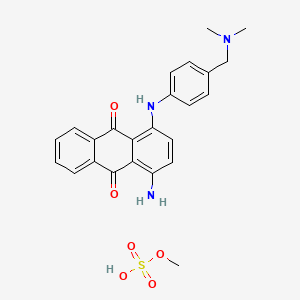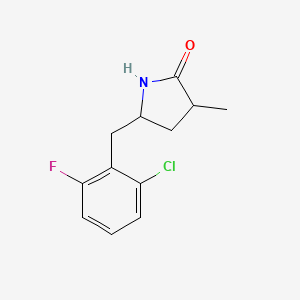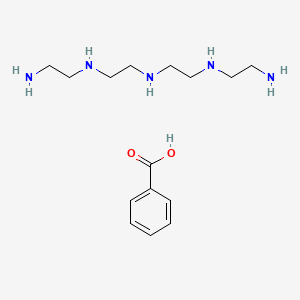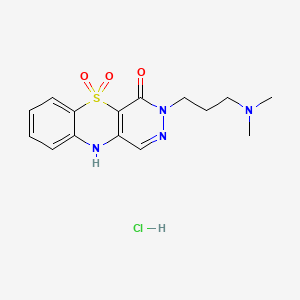
Salicylaldehyde thiobenzoylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylaldehyde thiobenzoylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 this compound is synthesized from salicylaldehyde and thiobenzoylhydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salicylaldehyde thiobenzoylhydrazone can be synthesized through the condensation reaction between salicylaldehyde and thiobenzoylhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve salicylaldehyde and thiobenzoylhydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Salicylaldehyde thiobenzoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Salicylaldehyde thiobenzoylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit DNA synthesis.
Medicine: Explored for its therapeutic potential in treating diseases such as hemochromatosis and other iron-overload disorders.
Industry: Utilized in the development of fluorescent probes for bioimaging and sensors for detecting metal ions.
Wirkmechanismus
The mechanism of action of salicylaldehyde thiobenzoylhydrazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to inhibit DNA synthesis is attributed to its interaction with metal ions, which are essential cofactors for many enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylaldehyde benzoylhydrazone: Similar structure but with a benzoyl group instead of a thiobenzoyl group.
Salicylaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of a thiobenzoylhydrazone group.
Salicylaldehyde Schiff bases: Formed by the condensation of salicylaldehyde with primary amines.
Uniqueness
Salicylaldehyde thiobenzoylhydrazone is unique due to its thiobenzoyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
89983-79-9 |
|---|---|
Molekularformel |
C14H12N2OS |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2OS/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ |
InChI-Schlüssel |
VXZUUYKZNSQUOU-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=S)N/N=C/C2=CC=CC=C2O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)NN=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




